
2-(3-Bromophenyl)pyrrolidine
Overview
Description
2-(3-Bromophenyl)pyrrolidine is an organic compound belonging to the pyrrolidine family, characterized by a brominated phenyl substituent at the third position. This structural feature imparts unique chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)pyrrolidine typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine under specific conditions. The process may include steps such as cyclization and purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis starting from readily available precursors. The use of reagents like cyclopropylboronic acid and tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Cyclization: Catalysts such as palladium on carbon (Pd/C) may be employed.
Major Products: The major products formed from these reactions include substituted pyrrolidines and various cyclic derivatives .
Scientific Research Applications
2-(3-Bromophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways associated with disease processes .
Comparison with Similar Compounds
2-(2-Bromophenyl)pyrrolidine: Shares a similar structure but with the bromine atom at the second position.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct biological activities.
Biological Activity
2-(3-Bromophenyl)pyrrolidine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables to illustrate its significance in various applications.
Chemical Structure and Properties
This compound consists of a five-membered pyrrolidine ring with a 3-bromophenyl group attached at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 212.11 g/mol. The compound is characterized by its chiral nature, which can influence its biological interactions and pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromobenzyl moiety allows for significant interactions that can modulate enzymatic activities, making it a candidate for drug development in areas such as antibacterial and anticancer therapies.
Potential Mechanisms:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors for specific enzymes, suggesting that this compound may exhibit similar properties.
- Receptor Modulation : The compound may bind to certain receptors, influencing biological pathways related to inflammation and cancer progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrrolidine derivatives. For instance, a library of pyrrolidine-2,3-diones was evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited significant antibacterial activity, which may extend to derivatives like this compound due to structural similarities .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Notes |
---|---|---|---|
Pyrrolidine-2,3-dione analogue | MRSA | 16 | Effective against biofilms |
This compound | Hypothetical | TBD | Potential for further study |
Other pyrrolidines | Various strains | <32 | Broad-spectrum activity |
Case Studies
- Inhibition Studies : In vitro assays demonstrated that pyrrolidine derivatives could inhibit bacterial growth effectively. A focused library screening identified several promising candidates with IC50 values in the low micromolar range against specific targets such as PBP3 in Pseudomonas aeruginosa .
- Bioactivity Profiling : A recent study indicated that the introduction of various substituents on the pyrrolidine ring significantly altered the compound's bioactivity. This suggests that structural modifications could enhance the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Bromophenyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodology :
- Pyridyne Cyclization : Aryl halides (e.g., 3-bromophenyl derivatives) undergo cyclization with pyrrolidine precursors under high-temperature conditions. This method, referenced in pyridyne-based syntheses, emphasizes regioselectivity but may require inert atmospheres .
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) between brominated aryl halides and pyrrolidine derivatives. Optimization of ligands (e.g., XPhos) and bases (e.g., KOtBu) improves yield .
- Key Variables : Temperature, catalyst loading, and solvent polarity (e.g., toluene vs. DMF) critically affect reaction efficiency.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the pyrrolidine ring and aryl group. For example, coupling constants in ¹H NMR distinguish ortho vs. para bromophenyl configurations .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., FW 226.11) and isotopic patterns consistent with bromine .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for understanding steric effects in drug design .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as brominated compounds may exhibit toxicity .
- Store in airtight containers under nitrogen to prevent degradation. Reactivity with strong oxidizers requires segregation from incompatible reagents .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scale-up?
- Strategies :
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) to enhance coupling efficiency. Ligands like BINAP improve turnover in cross-coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity, particularly for cyclization steps .
Q. What role does this compound play in structure-activity relationship (SAR) studies for CNS-targeted drugs?
- Applications :
- The pyrrolidine ring enhances blood-brain barrier penetration, while the bromophenyl group modulates receptor affinity (e.g., dopamine D₂/D₃). Systematic substitution at the pyrrolidine nitrogen (e.g., methyl, benzyl) evaluates selectivity .
- Case Study : Analogues with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring show improved metabolic stability in in vitro hepatic assays .
Q. How do density functional theory (DFT) calculations complement experimental data in studying this compound?
- Approach :
- DFT predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution. Calculated Mulliken charges align with experimental NMR shifts to validate tautomeric forms .
- Example : DFT-derived torsion angles explain steric hindrance in crystallographic data, guiding derivatization strategies .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Troubleshooting :
- Dynamic NMR : Detects rotational barriers in N-alkylated derivatives causing signal splitting .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in crowded spectra .
Q. What are the applications of this compound in cross-coupling reactions for functionalized heterocycles?
- Case Study :
- Suzuki-Miyaura coupling with boronic acids introduces biaryl motifs for kinase inhibitors. Optimize Pd(PPh₃)₄ loading (1-5 mol%) in THF/water mixtures for high yields .
Q. How does the stability of this compound vary under acidic/basic conditions, and what degradation products form?
- Stability Studies :
- Acidic Conditions (pH <3) : Protonation of the pyrrolidine nitrogen leads to ring-opening, forming bromophenyl amines. Monitor via LC-MS .
- Basic Conditions (pH >10) : Dehydrohalogenation may occur, producing pyrrole derivatives. Stabilize with antioxidants like BHT .
Properties
IUPAC Name |
2-(3-bromophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRVFEHVSIYTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400796 | |
Record name | 2-(3-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-79-5 | |
Record name | 2-(3-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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